molecular formula C14H13ClN2 B1266777 2-(p-Aminophenyl)-2-phenylacetonitrile monohydrochloride CAS No. 69833-17-6

2-(p-Aminophenyl)-2-phenylacetonitrile monohydrochloride

Cat. No. B1266777
CAS RN: 69833-17-6
M. Wt: 244.72 g/mol
InChI Key: UMGPKQJLGUSAQX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-(p-Aminophenyl)-2-phenylacetonitrile involves several key steps, including domino reactions, hydrocyanation, and stereoselective quaternization, utilizing different reagents and catalysts to achieve desired structural features. For instance, domino reactions involving arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles have been developed to yield functionalized 2-amino hydropyridines and 2-pyridinones, showcasing the versatility of such synthetic approaches (Sun, Yan, Xia, & Yan, 2011). Moreover, the use of dimethyl carbonate for the mono-C-methylation of arylacetonitriles highlights a general method for synthesizing pure 2-arylpropionic acids, further demonstrating the synthetic adaptability of related compounds (Tundo, Selva, & Bomben, 2003).

Molecular Structure Analysis

The molecular structure of compounds analogous to 2-(p-Aminophenyl)-2-phenylacetonitrile has been elucidated using techniques such as X-ray crystallography. For example, the crystal structure of a related compound was determined to crystallize in the monoclinic space group with specific unit cell dimensions, revealing intricate details about the compound's structural configuration and intermolecular interactions (Ganapathy, Jayarajan, Vasuki, & Sanmargam, 2015).

Chemical Reactions and Properties

Chemical reactivity studies on compounds similar to 2-(p-Aminophenyl)-2-phenylacetonitrile have demonstrated various reactions, including acetylation, formylation, and reactions with primary and heterocyclic amines, leading to a diversity of products. These reactions underscore the chemical versatility and the potential for constructing complex nitrogen heterocyclic compounds (Farouk, Ibrahim, & El-Gohary, 2021).

Physical Properties Analysis

The physical properties of related compounds, such as their crystalline structure and stability, have been a focus of study to understand their behavior in various conditions. For example, the crystalline and optical properties of 4H-pyrano[3,2-c]quinoline derivatives thin films were investigated, revealing insights into their polycrystalline nature and nanocrystallite dispersion in an amorphous matrix upon thermal deposition (Zeyada, El-Nahass, & El-Shabaan, 2016).

Chemical Properties Analysis

The chemical properties of compounds structurally similar to 2-(p-Aminophenyl)-2-phenylacetonitrile, including their reactivity, spectroscopic characteristics, and theoretical studies on their molecular geometry, have been comprehensively explored. These studies provide valuable insights into the vibrational and NMR analyses, chemical reactivity, and molecular descriptors, enhancing our understanding of their chemical behavior and reactivity surfaces (Brahmachari et al., 2015).

Scientific Research Applications

Protein Purification

  • Application Summary : p-Aminophenyl compounds are used in the purification of C-reactive protein (CRP), a pentameric protein that is produced at high levels during inflammation .
  • Methods of Application : The p-Aminophenyl compound is immobilized on a crosslinked 6% beaded agarose, which has a binding capacity of greater than 3 mg of human C-reactive protein per milliliter of settled resin . The binding condition is Tris or borate-buffered saline (pH 8 to 8.5) with 1 to 2 mM calcium chloride . The elution condition is Tris or borate-buffered saline (pH 8 to 8.5) with 2 mM EDTA .
  • Results or Outcomes : The immobilized phosphoryl choline is a beaded agarose affinity resin for purification of C-reactive protein (CRP) from plasma, ascites and other biological fluids .

Development of Inexpensive Immunoassays

  • Application Summary : The electrochemical behavior of p-aminophenol (PAP) on commercially available carbon screen-printed electrodes (CSPEs) and gold screen-printed electrodes (GSPEs) is investigated for the development of inexpensive immunoassays .
  • Methods of Application : The electrochemical oxidative signal from PAP results from its adsorption to the electrode . The formation of self-assembled monolayers on gold electrodes prevented PAP adsorption but also reduced its oxidative current, confirming that adsorption increases signal production .
  • Results or Outcomes : On bare electrodes, PAP adsorption results in oxidative current variability depending on the electroactive surface area of the screen-printed electrode . This variability could not be remedied by cleaning and reusing the same GSPE . Decreasing the PAP concentration to 3.8 μM greatly improved the consistency of the measurements, suggesting that the adsorption of PAP is concentration-dependent .

Future Directions

While specific future directions for “2-(p-Aminophenyl)-2-phenylacetonitrile monohydrochloride” were not found, related compounds have been studied for various applications. For example, a study reported the use of a novel reactive matrix, 2-phenyl-3-(p-aminophenyl) acrylonitrile (PAPAN), for sensitive and selective detection of glycans . This suggests potential future directions in the development of novel reactive matrices for biochemical applications.

properties

IUPAC Name

2-(4-aminophenyl)-2-phenylacetonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2.ClH/c15-10-14(11-4-2-1-3-5-11)12-6-8-13(16)9-7-12;/h1-9,14H,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGPKQJLGUSAQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#N)C2=CC=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60990094
Record name (4-Aminophenyl)(phenyl)acetonitrile--hydrogen chloride (1/1)
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Molecular Weight

244.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(p-Aminophenyl)-2-phenylacetonitrile monohydrochloride

CAS RN

69833-17-6, 71411-77-3
Record name Benzeneacetonitrile, 4-amino-α-phenyl-, hydrochloride (1:1)
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Record name 2-(p-Aminophenyl)-2-phenylacetonitrile monohydrochloride
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Record name (1)-2-(p-Aminophenyl)-2-phenylacetonitrile monohydrochloride
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Record name (4-Aminophenyl)(phenyl)acetonitrile--hydrogen chloride (1/1)
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Record name (±)-2-(p-aminophenyl)-2-phenylacetonitrile monohydrochloride
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Record name 2-(p-aminophenyl)-2-phenylacetonitrile monohydrochloride
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